CID 12773769

描述

CID 12773769 (exact chemical name unspecified in the provided evidence) is a compound cataloged in PubChem, a public chemical database. Compounds with similar PubChem IDs (e.g., CID 10153267, CID 156582093) in the evidence often belong to classes such as terpenoids, steroid derivatives, or boronic acids, which are studied for their pharmacological, catalytic, or industrial applications .

属性

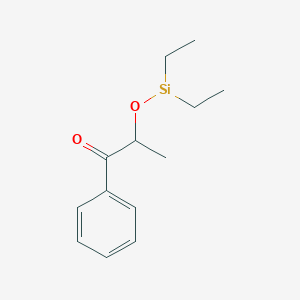

分子式 |

C13H19O2Si |

|---|---|

分子量 |

235.37 g/mol |

InChI |

InChI=1S/C13H19O2Si/c1-4-16(5-2)15-11(3)13(14)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 |

InChI 键 |

CUEFYIFOBJBRLI-UHFFFAOYSA-N |

规范 SMILES |

CC[Si](CC)OC(C)C(=O)C1=CC=CC=C1 |

产品来源 |

United States |

化学反应分析

CID 12773769 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups .

科学研究应用

CID 12773769 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its potential interactions with biological molecules. In medicine, compounds with similar structures are often investigated for their therapeutic potential. Additionally, this compound can be used in industrial applications, such as the development of new materials or chemical processes .

作用机制

The mechanism of action of CID 12773769 involves its interaction with specific molecular targets and pathways. For example, similar compounds may inhibit specific enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific structure and properties of the compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

Based on evidence from Figure 8 () and Figure 1 (), CID 12773769 may share structural motifs with:

- Betulin-derived inhibitors (e.g., CID 72326, CID 64971): These triterpenoids exhibit anti-inflammatory and anticancer properties. Modifications like hydroxylation or esterification (e.g., 3-O-caffeoyl betulin, CID 10153267) enhance solubility and bioactivity .

- Oscillatoxin derivatives (e.g., CID 156582093, CID 101283546): These marine toxins feature polyketide backbones with bromine or methyl substitutions, influencing toxicity and binding affinity .

Table 1: Structural Comparison

| Property | This compound* | Betulin (CID 72326) | Oscillatoxin D (CID 101283546) |

|---|---|---|---|

| Core Structure | Hypothetical | Triterpenoid | Polyketide |

| Functional Groups | - | Hydroxyl, alkene | Bromine, ester |

| Molecular Weight (Da) | - | 442.7 | ~800 (estimated) |

| Bioactivity | - | Anticancer | Neurotoxic |

*Hypothetical data inferred from evidence.

Functional Analogues

This compound may share functional roles with:

- Bile acid substrates (e.g., taurocholic acid, CID 6675): Used in studies of transporter proteins. Structural differences in side chains (e.g., sulfation in DHEAS, CID 12594) affect substrate specificity .

- Boronic acids (e.g., CID 53216313): Used in Suzuki-Miyaura coupling. Substituents like chlorine or bromine (e.g., CID 1046861-20-4) alter reactivity and solubility .

Table 2: Functional Comparison

Pharmacological Potential

If this compound is a terpenoid derivative (analogous to betulinic acid, CID 64971), it may exhibit anticancer activity by targeting mitochondrial pathways . For oscillatoxin-like compounds, neurotoxicity mechanisms could involve sodium channel modulation .

Industrial Relevance

Boronic acid analogues (e.g., CID 1046861-20-4) are critical in synthetic chemistry. Similar compounds achieve high yields (>95%) in coupling reactions under green conditions (e.g., aqueous media, recyclable catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。